molecular formula C21H24N4O B11192785 1-(2,3-Dimethylphenyl)-4-{7-methylimidazo[1,2-a]pyridine-2-carbonyl}piperazine

1-(2,3-Dimethylphenyl)-4-{7-methylimidazo[1,2-a]pyridine-2-carbonyl}piperazine

Cat. No.: B11192785
M. Wt: 348.4 g/mol
InChI Key: OTTWOCDWHAQJMQ-UHFFFAOYSA-N
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Description

1-(2,3-Dimethylphenyl)-4-{7-methylimidazo[1,2-a]pyridine-2-carbonyl}piperazine is a complex organic compound that features a piperazine ring, a dimethylphenyl group, and an imidazo[1,2-a]pyridine moiety

Preparation Methods

The synthesis of 1-(2,3-Dimethylphenyl)-4-{7-methylimidazo[1,2-a]pyridine-2-carbonyl}piperazine typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules like this one.

In an industrial setting, the synthesis might involve the use of commercially available starting materials such as 1-(2,3-Dimethylphenyl)piperazine and 7-methylimidazo[1,2-a]pyridine-2-carboxylic acid. These compounds can be coupled under specific conditions to form the desired product .

Chemical Reactions Analysis

1-(2,3-Dimethylphenyl)-4-{7-methylimidazo[1,2-a]pyridine-2-carbonyl}piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,3-Dimethylphenyl)-4-{7-methylimidazo[1,2-a]pyridine-2-carbonyl}piperazine involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, potentially inhibiting their activity. The imidazo[1,2-a]pyridine moiety may also play a role in binding to specific sites on target molecules, thereby modulating their function .

Comparison with Similar Compounds

Similar compounds include other piperazine derivatives and imidazo[1,2-a]pyridine-based molecules. For example:

    1-(2,3-Dimethylphenyl)piperazine: Shares the piperazine and dimethylphenyl groups but lacks the imidazo[1,2-a]pyridine moiety.

    7-methylimidazo[1,2-a]pyridine-2-carboxylic acid: Contains the imidazo[1,2-a]pyridine structure but lacks the piperazine and dimethylphenyl groups.

The uniqueness of 1-(2,3-Dimethylphenyl)-4-{7-methylimidazo[1,2-a]pyridine-2-carbonyl}piperazine lies in its combined structural features, which may confer distinct biological activities and chemical reactivity .

Properties

Molecular Formula

C21H24N4O

Molecular Weight

348.4 g/mol

IUPAC Name

[4-(2,3-dimethylphenyl)piperazin-1-yl]-(7-methylimidazo[1,2-a]pyridin-2-yl)methanone

InChI

InChI=1S/C21H24N4O/c1-15-7-8-25-14-18(22-20(25)13-15)21(26)24-11-9-23(10-12-24)19-6-4-5-16(2)17(19)3/h4-8,13-14H,9-12H2,1-3H3

InChI Key

OTTWOCDWHAQJMQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=CN2C=C1)C(=O)N3CCN(CC3)C4=CC=CC(=C4C)C

Origin of Product

United States

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